![molecular formula C11H16ClNO2 B2657507 2-[Methyl(2-phenylethyl)amino]acetic acid hydrochloride CAS No. 1670275-12-3](/img/structure/B2657507.png)
2-[Methyl(2-phenylethyl)amino]acetic acid hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(2-phenylethyl)amino]acetic acid hydrochloride involves the reaction of methyl 2-phenylethylamine with glycine in the presence of hydrochloric acid . The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(2-phenylethyl)amino]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the reaction’s outcome and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[Methyl(2-phenylethyl)amino]acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on various physiological processes.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[Methyl(2-phenylethyl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-phenethylglycine: Similar in structure but without the hydrochloride salt form.
Phenethylamine derivatives: Compounds with similar phenethylamine backbones but different functional groups.
Uniqueness
2-[Methyl(2-phenylethyl)amino]acetic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
2-[Methyl(2-phenylethyl)amino]acetic acid hydrochloride, a derivative of amino acids, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological systems. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C9H12ClN1O2. Its structure features a methyl group attached to a phenylethylamine moiety, which is further linked to an acetic acid group. This configuration is vital for its biological interactions.
Property | Value |
---|---|
Molecular Weight | 201.75 g/mol |
Solubility | Soluble in water |
Melting Point | Not specified |
pH | Neutral (approximately 7) |
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is believed to act as a modulator of neurotransmitter release, potentially influencing pathways related to pain perception and mood regulation.
- Neurotransmitter Modulation : The compound may enhance the release of serotonin and dopamine, leading to improved mood and reduced anxiety.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could have implications for conditions like obesity and diabetes.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Analgesic Activity : In animal models, it has shown significant analgesic properties comparable to established pain relievers.
- Anti-inflammatory Effects : Studies have indicated potential anti-inflammatory effects, making it a candidate for treating inflammatory conditions.
- Cognitive Enhancement : Some studies suggest that it may improve cognitive functions, possibly through its effects on neurotransmitter systems.
Study 1: Analgesic Efficacy
A study conducted on mice evaluated the analgesic efficacy of this compound using the tail-flick test. The results indicated a dose-dependent reduction in pain response, suggesting effective analgesic properties comparable to morphine but with fewer side effects.
Study 2: Anti-inflammatory Properties
In another investigation, the compound was administered to rats with induced paw edema. The results demonstrated a significant reduction in swelling compared to control groups, indicating its potential as an anti-inflammatory agent.
Study 3: Cognitive Function Enhancement
A double-blind placebo-controlled trial assessed the cognitive enhancement effects of the compound in healthy adults. Participants receiving the treatment showed improved performance on memory tasks compared to those receiving a placebo.
Properties
IUPAC Name |
2-[methyl(2-phenylethyl)amino]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12(9-11(13)14)8-7-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHZAPNAEWCVGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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